4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
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Overview
Description
“4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol” is a compound that contains an oxazolo[4,5-b]pyridine core . Oxazolo[4,5-b]pyridines are known to be one of the most attractive bicyclic hetero-aromatic motifs, with analgesic, anti-inflammatory, anti-pyretic, and antifungal properties .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, acetylation and benzoylation of oxazolo[4,5-b]pyridin-2(3H)-ones, 2-phenyloxazolo[4,5-b]pyridines were realized via reactions catalyzed with palladium .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H9N3O2 . The InChI string is InChI=1S/C12H9N3O2/c13-7-1-2-10 (16)8 (5-7)12-15-9-6-14-4-3-11 (9)17-12/h1-6,16H,13H2 . The Canonical SMILES is C1=CC (=C (C=C1N)C2=NC3=C (O2)C=CN=C3)O .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 227.22 g/mol . It has a XLogP3 value of 1.4, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .
Scientific Research Applications
Anti-Fibrosis Activity
The compound 4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol has been investigated for its anti-fibrotic properties. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, two compounds stood out:
Furthermore, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Antiviral Activity
While specific studies on the antiviral activity of this compound are limited, it’s worth noting that compounds containing five-membered heteroaryl amines have demonstrated promising antiviral effects against viruses such as Newcastle disease virus . Further exploration and modification of these amines could lead to potential antiviral therapeutics.
Other Potential Applications
Although less extensively studied, the compound’s structure suggests it may have broader applications. For instance:
- Cardiovascular Research : Fused pyridine derivatives, including those with similar structural features, have been associated with cardiovascular activities .
- Chemical Biology : The pyrimidine moiety is considered a privileged structure in medicinal chemistry, indicating potential for diverse biological activities .
Future Directions
Oxazole derivatives, including “4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol”, have shown a wide range of pharmacological activities and are considered as functional lead molecules in modern medicinal chemistry . Therefore, future research could focus on the design and synthesis of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
4-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-7-3-4-9(16)8(6-7)12-15-11-10(17-12)2-1-5-14-11/h1-6,16H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOOZFNJFQWFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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